molecular formula C8H3F5N2 B1607686 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 28196-83-0

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1607686
CAS No.: 28196-83-0
M. Wt: 222.11 g/mol
InChI Key: CSQLDLCQJGOFEY-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole, also known as DF-TFMB, is a small organic compound with the molecular formula C6H3F5N2. It is a versatile reagent that has been widely used in synthetic organic chemistry due to its unique properties. DF-TFMB is a versatile reagent that is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has also been used in the synthesis of various polymers, as well as in the production of semiconductor materials.

Scientific Research Applications

Polymer Science Applications

A study by Choi et al. (2008) discussed the synthesis of new polyimides from an unsymmetrical diamine monomer containing both the benzimidazole ring and a trifluoromethyl group. The incorporation of trifluoromethyl groups unsymmetrically in the rigid polyimides enhances their solubility in aprotic polar solvents without compromising their physical properties. These polymers exhibited high glass transition temperatures, thermal stability, and relatively low coefficients of thermal expansion due to their rigid-rod-like structure. Additionally, they showed low refractive indexes and birefringence, attributed to the trifluoromethyl pendent groups that disrupt chain packing and increase free volume Choi et al., Polymer, 2008.

Antimicrobial Applications

Zhang et al. (2014) synthesized a series of new benzimidazole derivatives and evaluated their antimicrobial activities. The study found that derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibited comparable or even stronger antibacterial and antifungal activities than reference drugs. Particularly, the combination of these derivatives with clinical drugs showed enhanced sensitivity against methicillin-resistant MRSA and Fluconazole-insensitive A. flavus. These findings suggest the potential of benzimidazole derivatives in developing new antimicrobial agents Zhang et al., Science China Chemistry, 2014.

Synthetic Methodology Applications

Research by Zaman et al. (2005) presented a palladium-catalyzed cyclization method to synthesize trisubstituted imidazoles from O-pentafluorobenzoylamidoximes. This method facilitates access to optically active amino acid mimetics with a C-terminal imidazole, highlighting the utility of fluorinated benzimidazole derivatives in synthesizing complex organic molecules Zaman et al., Organic letters, 2005.

Material Chemistry Applications

Heravi et al. (2014) developed an efficient and eco-friendly procedure for synthesizing 2,4,5-triaryimidazole using Selectfluor™ as a novel catalyst under ultrasound irradiation and solvent-free conditions. This methodology provides several advantages, including excellent yields, shorter reaction times, and environmentally benign conditions, illustrating the role of benzimidazole derivatives in green chemistry Heravi et al., Comptes Rendus Chimie, 2014.

Safety and Hazards

It is flammable , may cause skin and eye irritation, and should be handled with care .

Properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQLDLCQJGOFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371816
Record name 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28196-83-0
Record name 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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